Cas no 1374509-31-5 (1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one)

1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 化学的及び物理的性質
名前と識別子
-
- 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
- STL389409
- T5317
- 4H-indazol-4-one, 1-acetyl-1,5,6,7-tetrahydro-3-phenyl-
- 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
-
- インチ: 1S/C15H14N2O2/c1-10(18)17-12-8-5-9-13(19)14(12)15(16-17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
- InChIKey: RSOHSUXGEUSUGM-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC2=C1C(C1C=CC=CC=1)=NN2C(C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 376
- トポロジー分子極性表面積: 52
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258223-1g |
1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
1374509-31-5 | 97% | 1g |
$196 | 2023-02-02 | |
TRC | A298390-1000mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
1374509-31-5 | 1g |
$ 480.00 | 2022-06-08 | ||
Chemenu | CM258223-5g |
1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
1374509-31-5 | 97% | 5g |
$497 | 2021-08-18 | |
TRC | A298390-500mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
1374509-31-5 | 500mg |
$ 300.00 | 2022-06-08 | ||
TRC | A298390-250mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
1374509-31-5 | 250mg |
$ 185.00 | 2022-06-08 | ||
A2B Chem LLC | AI33106-500mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4h-indazol-4-one |
1374509-31-5 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | AI33106-1g |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4h-indazol-4-one |
1374509-31-5 | >95% | 1g |
$439.00 | 2024-04-20 |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-oneに関する追加情報
Introduction to 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No. 1374509-31-5)
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the indazolone class, which is characterized by a fused benzene and pyrrole ring system with an acetyl group at the 1-position and a phenyl group at the 3-position. The CAS number 1374509-31-5 uniquely identifies this molecule in scientific literature and databases, facilitating its study and application in various research domains.
The molecular structure of 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one consists of a seven-membered saturated ring system (tetrahydropyran ring) connected to a benzene ring via an indazole core. The presence of both an acetyl group and a phenyl substituent introduces multiple sites for functionalization, making it a versatile scaffold for drug discovery. This structural motif has been explored in the development of novel therapeutic agents due to its ability to interact with biological targets in multiple ways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with various biological receptors. Studies suggest that this compound may exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory diseases. Additionally, its structural similarity to known pharmacophores has prompted investigations into its potential as an antiviral or anticancer agent.
The synthesis of 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted indole derivatives and ketones, followed by cyclization and functional group modifications. The introduction of the acetyl group at the 1-position and the phenyl group at the 3-position are critical steps that determine the compound's biological activity.
In vitro studies have demonstrated that derivatives of 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one exhibit notable pharmacological properties. For instance, certain analogs have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This has led to interest in exploring its potential as a nonsteroidal anti-inflammatory drug (NSAID) alternative. Furthermore, preliminary data suggest that modifications to the phenyl ring can enhance binding affinity to specific protein targets, opening avenues for developing targeted therapies.
The pharmacokinetic profile of 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize its metabolic pathways and identify key enzymes involved in its degradation.
One of the most intriguing aspects of 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is its potential role in modulating neurological pathways. Research indicates that indazolone derivatives may interact with neurotransmitter systems involved in mood regulation and cognitive function. This has sparked interest in exploring their use as candidates for treating neurological disorders such as depression and anxiety. Preclinical studies are ongoing to evaluate their efficacy and safety profiles in animal models.
The chemical diversity inherent in 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazolone derivatives allows for extensive structural optimization efforts. By systematically varying substituents on the indazole core or introducing additional functional groups, researchers can fine-tune biological activity while minimizing side effects. This approach aligns with modern drug discovery strategies that emphasize rational design based on structural insights.
Industrial applications of 1-Acetyl-(CAS No: 1374509)-31)-5 are also being explored beyond academic research. Pharmaceutical companies are interested in licensing or developing proprietary derivatives based on this scaffold for commercialization. Collaborative efforts between academia and industry are fostering innovation by combining experimental data with computational modeling to accelerate drug development pipelines.
The environmental impact of synthesizing and handling 1-Acetyl-(CAS No: 1374509)-31)-5 is another consideration that merits attention. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such efforts not only improve cost-efficiency but also align with global initiatives to promote environmentally responsible chemical practices.
In conclusion, 1-Acetyl-(CAS No: 1374509)-31)-5 represents a structurally intriguing compound with significant potential in pharmaceutical research, particularly for addressing inflammatory diseases, neurological disorders,and other therapeutic areas where indazolone derivatives show promise., Its unique chemical properties make it a valuable scaffold for further exploration,and ongoing studies continue to uncover new applications for this fascinating molecule..
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